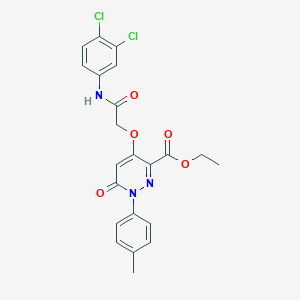
4-(2-((3,4-二氯苯基)氨基)-2-氧代乙氧基)-6-氧代-1-(对甲苯基)-1,6-二氢吡啶并嘧啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Similarly, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, which significantly reduced reaction times . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, UV–Vis, and mass spectrometry . Quantum chemical calculations have been used to evaluate the formation reactions and properties of these compounds, such as dimer formation through hydrogen bonding . These techniques and analyses would be relevant for understanding the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their reactions with various nucleophiles and reagents. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different heterocyclic derivatives depending on the nucleophilic reagent used . The compound of interest may also undergo various chemical reactions, which could be analyzed to understand its reactivity and potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their thermodynamic parameters, vibrational analysis, and topological parameters using atoms in molecules (AIM) theory . The electrophilicity index and local reactivity descriptors such as Fukui functions have been used to determine reactive sites within molecules . These analyses provide insights into the stability, reactivity, and potential interactions of the compounds, which would be applicable to the compound of interest.
科学研究应用
合成方法
- 合成中的超声波辐射:Machado 等人 (2011) 的一项研究证明了使用超声波辐射以高区域选择性和产率有效合成一系列 1-(2,4-二氯苯基)-1H-吡唑-3-羧酸乙酯。此方法显著缩短了反应时间,表明在超声条件下合成 4-(2-((3,4-二氯苯基)氨基)-2-氧代乙氧基)-6-氧代-1-(对甲苯基)-1,6-二氢吡啶并嘧啶-3-羧酸乙酯 等复杂分子的潜力 (Machado 等人,2011)。
化学反应性和衍生物
- 新型杂环衍生物:Awad 等人 (1991) 关于合成新型杂环-噻吩并[2,3-b]喹啉衍生物的研究证明了从基础化合物中创造多样结构的多功能性,这可能意味着对 4-(2-((3,4-二氯苯基)氨基)-2-氧代乙氧基)-6-氧代-1-(对甲苯基)-1,6-二氢吡啶并嘧啶-3-羧酸乙酯 进行衍生化的类似可能性,以探索新的生物活性或材料特性 (Awad 等人,1991)。
潜在的抗菌应用
- 抗菌剂:Desai 等人 (2007) 合成了具有潜在抗菌活性的新型喹唑啉化合物,表明结构复杂的分子如 4-(2-((3,4-二氯苯基)氨基)-2-氧代乙氧基)-6-氧代-1-(对甲苯基)-1,6-二氢吡啶并嘧啶-3-羧酸乙酯 也可以探索其抗菌特性 (Desai 等人,2007)。
晶体和分子结构分析
- 结构分析:Achutha 等人 (2017) 对 5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯 进行了详细的结构分析,包括晶体和分子结构、赫希菲尔德表面分析和抗菌活性研究。此类分析对于理解复杂分子的物理化学性质和潜在应用至关重要 (Achutha 等人,2017)。
作用机制
安全和危害
未来方向
The future research directions for this compound could include further studies to fully elucidate its properties, potential applications, and safety profile. It could also involve the development of new synthetic routes or the exploration of its potential uses in areas like medicine or materials science .
属性
IUPAC Name |
ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)15-7-4-13(2)5-8-15)32-12-19(28)25-14-6-9-16(23)17(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFRVMKGKHWJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

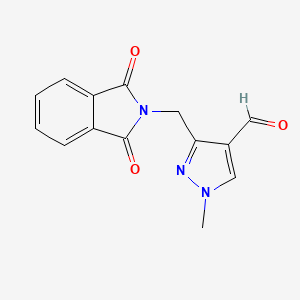
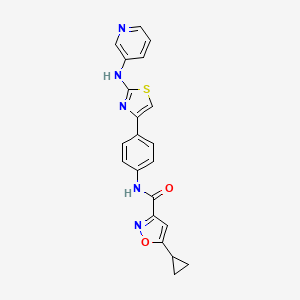
![4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2528609.png)
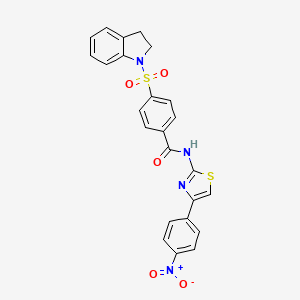
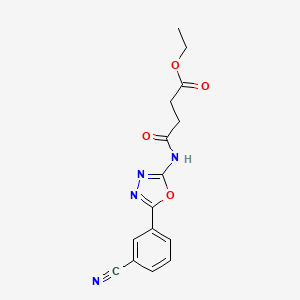
![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)
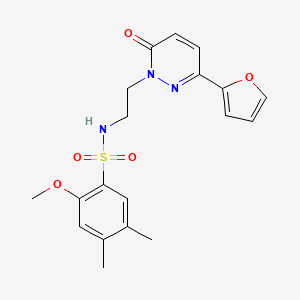
![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2528618.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![1-[3-[5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2528626.png)